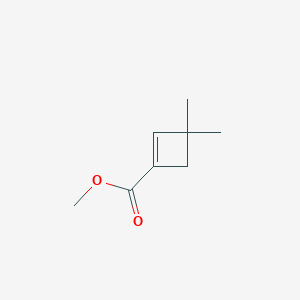

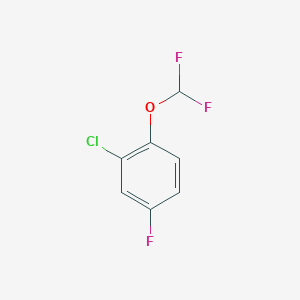

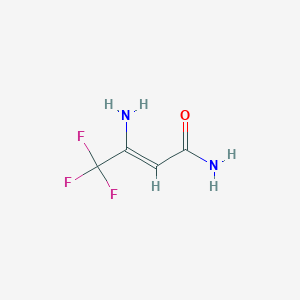

2-Chloro-1-(difluoromethoxy)-4-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Chloro-1-(difluoromethoxy)-4-fluorobenzene” belongs to the class of organic compounds known as halobenzenes . Halobenzenes are aromatic compounds containing a benzene substituted with one or more halogen atoms .

Molecular Structure Analysis

The molecular structure of a similar compound, “2-Chloro-1-(difluoromethoxy)-3-methoxybenzene”, has been reported . It’s likely that “2-Chloro-1-(difluoromethoxy)-4-fluorobenzene” would have a similar structure, with a fluorine atom replacing the methoxy group.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For a similar compound, “2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane”, it’s reported to be a clear, colorless liquid with a mild, sweet odor . It has a boiling point of 134°F and a specific gravity of 1.52 .Applications De Recherche Scientifique

Organometallic Chemistry

Fluorinated benzenes, such as 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene, are recognized for their utility in organometallic chemistry and transition-metal-based catalysis. The fluorine atoms' presence alters the π-electron density donation from the arene, leading to weak metal centre binding. This characteristic enables their use as non-coordinating solvents or readily displaced ligands in creating well-defined complexes. Furthermore, these compounds are involved in C-H and C-F bond activation reactions, catalytic processes, and as media in organic synthesis, highlighting their versatility in contemporary chemical research (Pike, Crimmin, & Chaplin, 2017).

Synthesis of Fluorinated Compounds

The synthesis of difluoromethoxy- and difluorothiomethoxyarenes demonstrates the reactivity and application of fluorinated compounds in creating fluorinated derivatives. Using fluoroform as a difluorocarbene source, researchers have developed methods to convert phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives under moderate conditions. This process underscores the compound's role in the synthesis of fluorinated organic molecules, offering a pathway to moderate to good yields of these derivatives (Thomoson & Dolbier, 2013).

Material Sciences

In material sciences, fluorinated benzene derivatives are pivotal in the development of liquid crystal compounds. The synthesis process involves multiple reactions, including Grignard and Suzuki reactions, leading to compounds that enhance liquid crystal formulations by improving birefringence (Δn) and reducing threshold voltage (Vth). This application demonstrates the compound's impact on advancing materials with specific electronic and optical properties, contributing significantly to the liquid crystal displays technology (De-y, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-1-(difluoromethoxy)-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIVXCYTLSMYHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553356 |

Source

|

| Record name | 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(difluoromethoxy)-4-fluorobenzene | |

CAS RN |

106969-09-9 |

Source

|

| Record name | 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)